molecular formula C8H11Cl2N3 B13596304 Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl

Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl

Cat. No.: B13596304
M. Wt: 220.10 g/mol
InChI Key: ZDWSTCLTIDIBCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-A]pyridin-3-ylmethanamine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. One common method is the I2-mediated oxidative annulation of 2-pyridyl ketones and alkylamines in the presence of sodium acetate (NaOAc) . This method is operationally simple and can be carried out on a gram scale .

Industrial Production Methods

Industrial production methods for imidazo[1,5-A]pyridin-3-ylmethanamine often involve large-scale cyclization reactions using readily available starting materials. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-A]pyridin-3-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine (I2), sodium acetate (NaOAc), and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can produce a variety of imidazo[1,5-a]pyridine derivatives .

Scientific Research Applications

Imidazo[1,5-A]pyridin-3-ylmethanamine has a wide range of scientific research applications, including:

Properties

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.10 g/mol

IUPAC Name

imidazo[1,5-a]pyridin-3-ylmethanamine;dihydrochloride

InChI

InChI=1S/C8H9N3.2ClH/c9-5-8-10-6-7-3-1-2-4-11(7)8;;/h1-4,6H,5,9H2;2*1H

InChI Key

ZDWSTCLTIDIBCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N2C=C1)CN.Cl.Cl

Origin of Product

United States

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